3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:
The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:
3,5-Difluorobenzoic acid is an aromatic carboxylic acid with the chemical formula C7H4F2O2. It is a white to off-white solid at room temperature [, ]. While not naturally abundant, it is a useful intermediate in organic synthesis [].
The structure of 3,5-Difluorobenzoic acid consists of a benzene ring with fluorine atoms at the 3rd and 5th positions, and a carboxylic acid group (COOH) attached to the benzene ring at the 1st position [, ]. The presence of the fluorine atoms disrupts the electron distribution in the benzene ring, making it more electron-deficient compared to benzoic acid. This can affect the reactivity of the molecule in various ways [].
One common method for synthesizing 3,5-difluorobenzoic acid involves the diazotization of 3,5-difluoroaniline followed by treatment with copper(I) cyanide (CuCN) [].
C6H3F2(NH2) + 2HCl + NaNO2 -> C6H3F2N2+ Cl- + NaCl + H2O
C6H3F2N2+ Cl- + CuCN -> 3,5-Difluorobenzoic acid + N2 + CuCl
3,5-Difluorobenzoic acid can be used as a building block in the synthesis of more complex molecules. For instance, it can be used as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions to form phthalides [].
Irritant